![molecular formula C19H24Cl2N2 B12924615 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a dibenzoannulene core fused with a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aryl alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dibenzo[a,d]cycloheptene core.
Piperazine Ring Introduction: The dibenzo[a,d]cycloheptene core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Product Formation: The purified intermediates are then reacted to form the final product, which is further purified and converted into the dihydrochloride salt.
化学反応の分析
Types of Reactions
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride can be compared with other similar compounds such as:
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : Similar core structure but lacks the piperazine ring.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Contains a hydroxyl group instead of the piperazine ring.
- Dibenzosuberone : Another dibenzoannulene derivative with different functional groups.
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride lies in its specific structure, which combines the dibenzoannulene core with a piperazine ring, providing distinct chemical and biological properties.
特性
分子式 |
C19H24Cl2N2 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;;/h1-8,19-20H,9-14H2;2*1H |
InChIキー |
LUZHSSGYPIBRBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


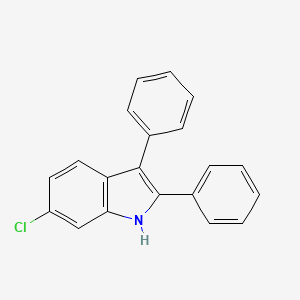
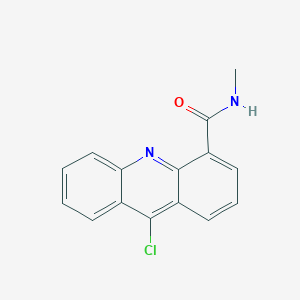
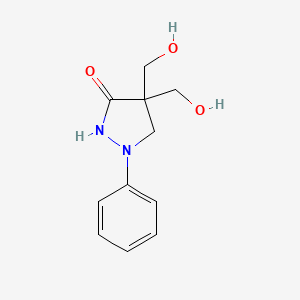
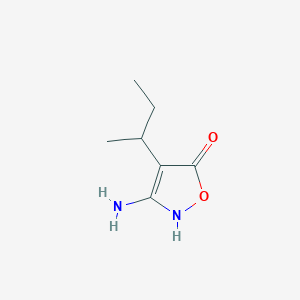
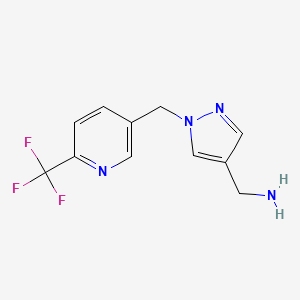
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
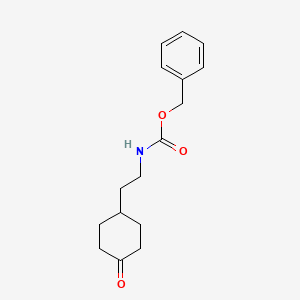
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
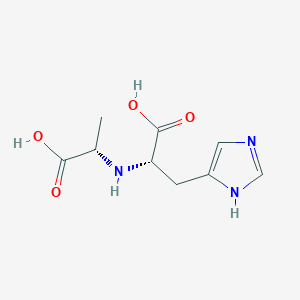
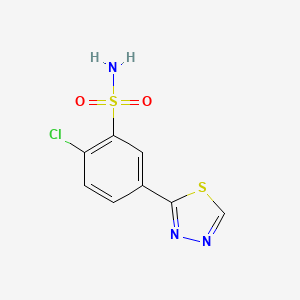


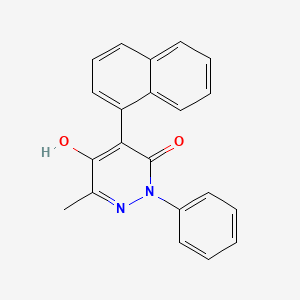
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
